molecular formula C7H12ClNO2 B107206 Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride CAS No. 70684-82-1

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride

Katalognummer B107206
CAS-Nummer: 70684-82-1
Molekulargewicht: 177.63 g/mol
InChI-Schlüssel: YTSAAQMJVBJTJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is a chemical compound that is part of the tetrahydropyridine family. This family of compounds has been extensively studied due to their interesting biological activities and potential therapeutic applications. The compound itself is not directly mentioned in the provided papers, but its analogs and derivatives have been synthesized and analyzed for various properties and activities.

Synthesis Analysis

The synthesis of tetrahydropyridine derivatives has been explored through various methods. For instance, the synthesis of tetrahydropyridine-3-carboxylic acids has been achieved by phosphine-catalyzed ring-forming reactions, ring-closing metathesis, and intramolecular 1,6-conjugate addition of 2,4-dienylamines . Additionally, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates has been reported, involving treatment with the Vilsmeier–Haack reagent followed by reaction with hydrazine .

Molecular Structure Analysis

The molecular structure of tetrahydropyridine derivatives has been characterized using various techniques, including X-ray diffraction studies. For example, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined, revealing a flat boat conformation for the tetrahydropyridine ring and the presence of intra- and intermolecular hydrogen bonds . Similarly, the structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was refined, showing intermolecular hydrogen bonds and C=H...O interactions .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyridine derivatives has been studied in the context of their potential as neurotoxins or therapeutic agents. Hydroxylated derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine have been found to noncompetitively inhibit dihydropteridine reductase, an enzyme involved in the synthesis of neurotransmitters . Moreover, tetrahydropyridyl carbamate derivatives have been synthesized as selective monoamine oxidase A substrates and potential prodrugs for central nervous system targeting .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure. The crystallographic and molecular modeling studies provide insights into the conformational preferences and stability of these compounds. For instance, semiempirical calculations have suggested a boat conformation in the dihydropyridine system and a planar pyrazole ring for certain derivatives . These structural features can affect the compound's solubility, stability, and reactivity, which are critical for their biological activity and potential pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Role in Parkinson's Disease Research

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is extensively studied for its implications in Parkinson's disease (PD) research. Studies have investigated its interaction with acetaldehyde and its role in enhancing parkinsonism in mice by damaging the nigrostriatal dopaminergic pathway. This line of research provides significant insights into the mechanisms of PD and potential therapeutic approaches. The metabolite MPP+ of MPTP, for instance, decreases mitochondrial complex I activity, which is similar to observations in PD nigra, shedding light on the mitochondrial aspects of PD pathology. Additionally, various models using non-human primates, such as the common marmoset, have been developed using MPTP to mimic PD symptoms, thereby facilitating the evaluation of new treatments for parkinsonism, dyskinesia, and psychosis related to PD (Vaglini et al., 2013) (Tatton et al., 1999) (Eslamboli, 2005).

Exploration of Neuroprotective Strategies

Research on neuroprotective strategies against PD also leverages MPTP models to assess the efficacy of surgical and pharmacological interventions. This includes studies on deep brain stimulation, the administration of neurotrophic factors, and cell grafting methods. Although these interventions have shown positive outcomes in animal models, translating these successes to clinical practice requires further investigation to fully understand their potential and limitations (Torres et al., 2017).

Environmental Factors and Neurodegenerative Disease

Investigations into the environmental origins of neurodegenerative diseases have also incorporated MPTP models. These studies aim to understand the interplay between genetic and environmental factors in the development of conditions like PD and Alzheimer's disease. The research underscores the significance of early-life environmental exposures in the etiology of neurodegeneration, highlighting the role of toxins such as MPTP in modeling disease pathways and identifying potential interventions (Landrigan et al., 2005).

Implications for Treatment Development

The utilization of MPTP models extends to the assessment of pharmacological treatments aiming to mitigate the motor and psychiatric complications associated with PD. Through these models, researchers have been able to explore the effectiveness of various compounds and interventions, thus advancing our understanding of potential therapeutic pathways and the neurobiological underpinnings of PD. This body of work contributes to the ongoing search for effective PD treatments and underscores the complex nature of the disease (Merello, 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements associated with it are H302, H312, and H335 . Precautionary measures include P280, P305+P351+P338 .

Eigenschaften

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h2,8H,3-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSAAQMJVBJTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride

CAS RN

70684-82-1
Record name methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.